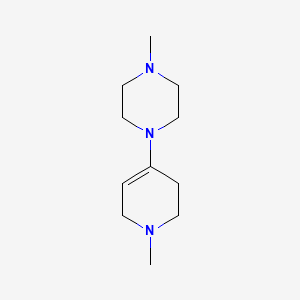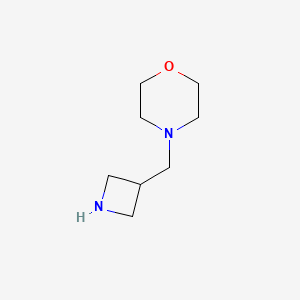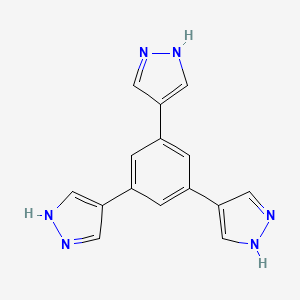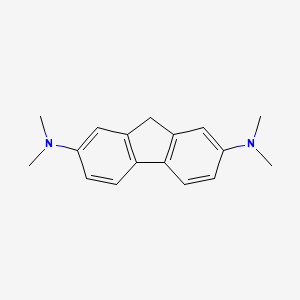
1-methyl-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)piperazine
Descripción general
Descripción
1-Methyl-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPDP or MDPBP and belongs to the class of piperazine derivatives. In
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which share a similar structure, have a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which can impact their absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
The compound is a solid that is highly soluble in water and organic solvents such as alcohol, ether, and ketone . This solubility can influence the compound’s action, efficacy, and stability in different environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPDP has several advantages for lab experiments. It has a high potency, which allows for the use of smaller doses in animal studies. It also has a long half-life, which allows for sustained effects over a longer period of time. However, MPDP has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. It also has some potential for abuse, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on MPDP. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. MPDP has been shown to modulate the activity of the dopamine system, which is involved in drug addiction. Another area of interest is its potential use in the treatment of anxiety and depression. MPDP has been shown to have anxiolytic and antidepressant effects in animal models. Further research is needed to fully understand the mechanism of action of MPDP and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
MPDP has been studied extensively for its potential therapeutic properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. MPDP has been found to modulate the activity of various neurotransmitter systems such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, anxiety, and addiction.
Propiedades
IUPAC Name |
1-methyl-4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-12-5-3-11(4-6-12)14-9-7-13(2)8-10-14/h3H,4-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKIRHHSASWSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)


![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)


![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)
![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)
acetate](/img/structure/B3097916.png)

![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)
![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)

